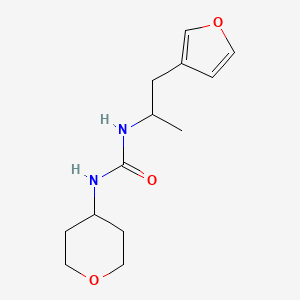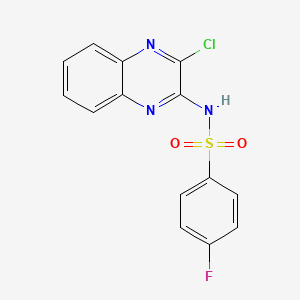
N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 166271-34-7 . It has a molecular weight of 319.77 . The compound is a white crystalline powder .
Molecular Structure Analysis
The InChI Code for “N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” is 1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18) .Physical And Chemical Properties Analysis
“N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” is a solid at room temperature .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Electrophilic Fluorination
Research has shown that enantiomerically pure compounds can be synthesized through electrophilic fluorination using related sulfonimide compounds. For instance, asymmetric synthesis involving N-fluorobenzenesulfonimide (NFSI) as a key reaction component has been explored, demonstrating the potential for creating mirror images of certain molecules with significant enantiomeric excesses (Yamamoto et al., 2011). This process highlights the versatile applications of sulfonamide derivatives in the synthesis of complex molecules with specific stereochemical configurations.
Structural Investigation of Complex Molecules
Structural investigations of sulfonamide derivatives provide insights into their potential applications in material science and drug development. Studies on AND-1184, a derivative with a similar structural framework, have employed single-crystal X-ray and solid-state NMR characterization to elucidate its structure and dynamics (Pawlak et al., 2021). These findings are crucial for understanding the physicochemical properties and potential applications of such compounds in the pharmaceutical industry and material science.
Catalysis in Organic Synthesis
Sulfonamide derivatives, like N-fluorobenzenesulfonimide, have been used as catalysts in organic synthesis, demonstrating their versatility in chemical reactions. The use of N-fluorobenzenesulfonimide for the three-component synthesis of isoquinuclidines shows the compound's efficacy in facilitating complex reactions, offering high yields and selectivity (Wu et al., 2013). This application underscores the role of sulfonamide derivatives in enhancing the efficiency of synthetic pathways in organic chemistry.
Anticancer Activity and DNA Interaction
Sulfonamide derivatives have been explored for their potential anticancer activity and ability to interact with DNA. Studies on mixed-ligand copper(II)-sulfonamide complexes have shown effects on DNA binding, cleavage, and antiproliferative activity against cancer cells, highlighting the therapeutic potential of these compounds (González-Álvarez et al., 2013). Such research indicates the possibility of developing novel anticancer agents based on sulfonamide derivatives, leveraging their interactions with biological molecules.
Antimicrobial Studies
Sulfonamide compounds have been synthesized and evaluated for antimicrobial activity, showing promising results against various bacterial and fungal strains. The synthesis and antimicrobial study of novel sulfonamide derivatives, including their oxinates, indicate significant activity, suggesting their potential as antimicrobial agents (Vanparia et al., 2010). This application demonstrates the broad utility of sulfonamide derivatives in addressing microbial resistance and developing new antimicrobial therapies.
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O2S/c15-13-14(18-12-4-2-1-3-11(12)17-13)19-22(20,21)10-7-5-9(16)6-8-10/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTDWIMWUJLLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658340 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2761986.png)
![N-(3-chlorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2761989.png)
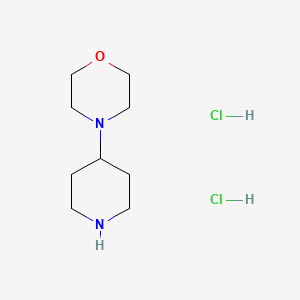
![N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide](/img/structure/B2761991.png)
![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)


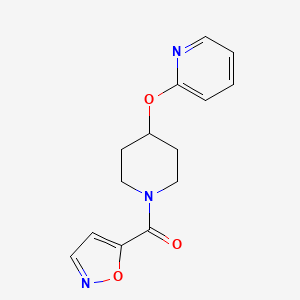
![6-Cyclopropyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2761998.png)
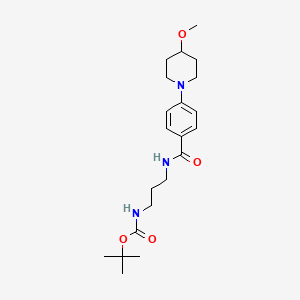
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2762002.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2762003.png)
![3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762005.png)
